molecular formula C17H22ClNO3 B12748172 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride CAS No. 143436-45-7

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride

Katalognummer: B12748172
CAS-Nummer: 143436-45-7
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: CVJLCDDHSDJBHJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride is a heterocyclic organic compound It is known for its unique structure, which includes a furoquinolinium core with methoxy and methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the furoquinolinium core .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride is unique due to its specific combination of methoxy and methyl groups on the furoquinolinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

143436-45-7

Molekularformel

C17H22ClNO3

Molekulargewicht

323.8 g/mol

IUPAC-Name

4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium;chloride

InChI

InChI=1S/C17H22NO3.ClH/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14;/h6-8,10,14H,9H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

CVJLCDDHSDJBHJ-UHFFFAOYSA-M

Kanonische SMILES

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.